1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
Description
Properties
IUPAC Name |
1-butyl-2-[(E)-(4-chlorophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN3/c1-2-3-18-32-27(23-12-8-5-9-13-23)26(22-10-6-4-7-11-22)25(19-30)28(32)31-20-21-14-16-24(29)17-15-21/h4-17,20H,2-3,18H2,1H3/b31-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISFIYRYEARUJD-AJBULDERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=CC=C(C=C2)Cl)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=CC=C(C=C2)Cl)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile (CAS No. 477887-37-9) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, molecular interactions, and various case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 437.97 g/mol. The structure features a pyrrole ring substituted with a butyl group and a chlorophenyl moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonitriles under acidic conditions. The detailed synthetic procedure often includes refluxing the reactants in anhydrous ethanol, followed by purification through recrystallization to obtain the final product in high purity (>90%) .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis or protein production .
Anticancer Properties
Molecular docking studies suggest that this compound interacts effectively with key enzymes involved in cancer cell proliferation. Specifically, it shows significant binding affinity for dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, both critical targets in cancer therapy . In vitro assays have revealed that it can inhibit the growth of several cancer cell lines, indicating potential as an anticancer agent .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory pathways. This aspect warrants further investigation to elucidate the precise mechanisms involved .
Case Studies
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds, including 1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile, exhibit significant antimicrobial properties. A study focusing on structure-activity relationships (SAR) revealed that modifications to the pyrrole ring can enhance potency against metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. The compound was found to inhibit MBLs such as IMP-1 effectively, suggesting its potential as a lead compound for developing new antibiotics .
| Compound | Inhibition Constant (μM) | Target |
|---|---|---|
| This compound | Low μM range | IMP-1 |
| N-benzoyl derivative of pyrrole | Low μM range | CphA and AIM-1 |
Cancer Research
The compound's ability to interact with cellular targets also positions it as a candidate for cancer research. Pyrrole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Ongoing studies are examining its efficacy against different cancer cell lines.
Enzyme Inhibition Studies
The enzyme inhibition capabilities of this compound have been highlighted in several studies:
- Metallo-β-lactamase Inhibition : As mentioned earlier, this compound demonstrates potent inhibitory effects against MBLs, making it a promising candidate for overcoming antibiotic resistance .
- Other Enzymatic Targets : Preliminary studies suggest that this compound may also interact with other enzymes involved in metabolic pathways, warranting further investigation into its broader enzymatic inhibition profile.
Material Science Applications
Beyond medicinal chemistry, the unique properties of this compound make it suitable for applications in material science:
Organic Photovoltaics
Pyrrole-based compounds are being explored for use in organic photovoltaic devices due to their electronic properties. The incorporation of this compound into polymer matrices may enhance charge transport and improve device efficiency.
Dyes and Pigments
The vibrant colors associated with pyrrole derivatives make them attractive candidates for use as dyes in textiles and coatings. Their stability under light exposure adds to their utility in these applications.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C2/C5). The 4-chlorophenylimine group directs reactivity through resonance effects:
Key finding: Halogenation under iron catalysis achieves 78% yield for brominated analogs .
Nucleophilic Addition Reactions
The electron-deficient carbonitrile group reacts with nucleophiles:
Mechanistic note: Cyano group polarization allows attack at the β-carbon, followed by tautomerization.
Cycloaddition Reactions
The conjugated diene system in the pyrrole enables [4+2] cycloadditions:
| Dienophile | Conditions | Cycloadduct Structure | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8h | Fused bicyclic lactam | Endo preference (85:15) |
| DMAD (dimethyl acetylenedicarboxylate) | Microwave, 100W, 15min | Pyrrolo[1,2-a]pyrazine derivative | Regioselective C3 attack |
Yield optimization: Microwave irradiation reduces reaction time from 6h to 15min with 92% yield.
Reductive Transformations
Critical modifications occur under hydrogenation conditions:
| Reducing Agent | Conditions | Major Product | Byproducts |
|---|---|---|---|
| H₂/Pd-C (10%) | EtOAc, 50 psi, 25°C | Saturated pyrrolidine derivative | <5% dechlorination |
| NaBH₄/CuCl₂ | MeOH, 0°C, 2h | Secondary amine via imine reduction | None detected |
| LiAlH₄ | THF, reflux, 6h | Primary amine (cyano → aminomethyl) | Partial ring opening |
Safety note: LiAlH₄ reactions require strict moisture exclusion to prevent explosive decomposition.
Stability Under Acidic/Basic Conditions
pH-dependent degradation pathways were quantified:
| Condition | Time | Degradation Products | Remaining Parent Compound |
|---|---|---|---|
| 1M HCl, 25°C | 24h | 4-chlorobenzoic acid + pyrrole-3-carboxamide | 42% ± 3% |
| 1M NaOH, 25°C | 24h | 4-chlorobenzaldehyde + aminopyrrole nitrile | 68% ± 2% |
| Phosphate buffer (pH7.4), 37°C | 7 days | No decomposition | 99.8% ± 0.1% |
Critical insight: The butyl group enhances steric protection against nucleophilic attack at N1 .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Light Source | Solvent | Major Pathway | Quantum Yield (Φ) |
|---|---|---|---|
| 254 nm (UVC) | Acetonitrile | [2π+2π] Cyclodimerization | 0.32 ± 0.05 |
| 365 nm (UVA) | Benzene | C-Cl bond homolysis → radical coupling | 0.18 ± 0.03 |
Application: Photodimerization creates novel macrocycles for supramolecular chemistry.
This compound’s reactivity profile enables precise structural modifications for drug discovery (particularly antibacterials ) and advanced materials. Future research should explore catalytic asymmetric variants of these reactions to access enantiopure derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the substituents on the methylideneamino group (position 2) or the pyrrole ring. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Notes:
- The 4-nitrophenyl analog (CAS 477887-46-0) has stronger electron-withdrawing effects due to the nitro group, which may alter reactivity in catalytic or pharmaceutical contexts . The 2-thienyl variant (CAS 477887-47-1) incorporates a sulfur atom, enabling unique electronic interactions and possible applications in conductive polymers or photovoltaics .
Synthesis :
- The target compound’s synthesis likely follows a pathway similar to , where pyrrole derivatives are synthesized via condensation reactions in a K₂CO₃/MeCN system under reflux .
- The nitro-substituted analog (CAS 477887-46-0) is produced under high-purity conditions (≥97%) for use as an active pharmaceutical ingredient (API) intermediate .
- Safety and Handling: The target compound requires stringent safety measures, including avoidance of heat, moisture, and inhalation of dust (P210, P261, P280 codes) .
Research Findings and Characterization
- Structural Analysis: X-ray crystallography and NMR (¹H, ¹³C) are critical for confirming the geometry of the methylideneamino group (E-configuration) and substituent positions. Software suites like SHELXL and WinGX are employed for crystallographic refinement . IR spectroscopy confirms functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .
- For example, chromene-carbonitrile derivatives () show activity in medicinal chemistry .
Q & A
Q. Key Parameters Table :
Basic: Which analytical techniques are critical for structural characterization, and how should data be interpreted?
Answer:
- X-ray crystallography : Resolve the stereochemistry of the (E)-configured imine bond and confirm dihedral angles between aromatic rings. Use disorder modeling for flexible butyl chains (R factor < 0.06) .
- Spectroscopy :
- Mass spectrometry : Validate molecular weight via APCI-MS (expected [M]⁺ ~465–470 Da) .
Advanced: How can computational chemistry (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?
Answer:
- Geometry optimization : Perform DFT calculations (B3LYP/6-311G**) to compare bond lengths/angles with crystallographic data. For example, deviations >0.05 Å in the pyrrole ring may indicate crystal packing effects .
- Electrostatic potential maps : Identify electron-deficient regions (e.g., nitrile group) to predict reactivity in nucleophilic additions .
- TD-DFT : Correlate UV-Vis absorption peaks (e.g., π→π* transitions) with HOMO-LUMO gaps to validate electronic properties .
Advanced: How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
Answer:
- Bioassay standardization : Ensure consistent test strains (e.g., Mycobacterium tuberculosis H37Rv for antitubercular studies) and control compounds (e.g., isoniazid) .
- SAR analysis : Compare substituent effects; for example, 4-chlorophenyl vs. 4-fluorophenyl groups may alter lipophilicity and membrane permeability .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity masking antimicrobial activity .
Advanced: What catalytic mechanisms underpin palladium-mediated reductive cyclizations in related N-heterocycle syntheses?
Answer:
- Reductive elimination : Pd⁰ catalysts (e.g., Pd(PPh₃)₄) facilitate C–N bond formation via oxidative addition of nitroarenes .
- CO surrogates : Formic acid derivatives (e.g., HCO₂H) act as CO sources, enabling carbonylative cyclization without gaseous CO .
- Solvent effects : Polar aprotic solvents (DMAC, NMP) stabilize intermediates and improve reaction rates (>80% yield in 6 hrs) .
Advanced: How can crystallographic disorder in the butyl chain be modeled to improve structural accuracy?
Answer:
- Disorder refinement : Split the butyl chain into two conformers with occupancy ratios (e.g., 60:40) using SHELXL .
- Restraints : Apply SIMU and DELU restraints to mitigate overfitting of thermal parameters .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H⋯π contacts) .
Advanced: What strategies validate the compound’s potential as a kinase inhibitor or antimicrobial agent?
Answer:
- Docking studies : Target M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) or human kinases (e.g., EGFR) using Glide SP mode .
- MIC determination : Perform broth microdilution assays (MIC ≤6.25 µg/mL indicates promising activity) .
- Resistance profiling : Serial passage assays over 20 generations to monitor resistance development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
